Product packaging for Bis(2-diethylaminoethoxy)dimethylsilane(Cat. No.:CAS No. 17048-30-5)

Bis(2-diethylaminoethoxy)dimethylsilane

Cat. No.: B106875
CAS No.: 17048-30-5
M. Wt: 290.52 g/mol
InChI Key: FOZYSMDCOCZNJA-UHFFFAOYSA-N
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Description

Bis(2-diethylaminoethoxy)dimethylsilane is an organosilicon compound characterized by two diethylaminoethoxy (–OCH₂CH₂N(C₂H₅)₂) groups and two methyl groups bonded to a central silicon atom. This structure confers unique chemical properties, including moderate polarity, basicity from the amine groups, and hydrolytic stability. It is primarily utilized in specialty applications such as:

  • Chemical vapor deposition (CVD) precursors: Acts as a silicon source for thin-film coatings .
  • Surfactants and polymers: Modifies surface activity and enhances compatibility in formulations .
  • Catalysis: The amine groups can coordinate metal ions or act as Lewis bases .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H34N2O2Si B106875 Bis(2-diethylaminoethoxy)dimethylsilane CAS No. 17048-30-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17048-30-5

Molecular Formula

C14H34N2O2Si

Molecular Weight

290.52 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxy-dimethylsilyl]oxy-N,N-diethylethanamine

InChI

InChI=1S/C14H34N2O2Si/c1-7-15(8-2)11-13-17-19(5,6)18-14-12-16(9-3)10-4/h7-14H2,1-6H3

InChI Key

FOZYSMDCOCZNJA-UHFFFAOYSA-N

SMILES

CCN(CC)CCO[Si](C)(C)OCCN(CC)CC

Canonical SMILES

CCN(CC)CCO[Si](C)(C)OCCN(CC)CC

Other CAS No.

17048-30-5

Synonyms

Bis[2-(diethylamino)ethoxy]dimethylsilane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Group Variations

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name Substituent Groups CAS Number Key Applications Reference
Bis(2-diethylaminoethoxy)dimethylsilane –OCH₂CH₂N(C₂H₅)₂ (×2), –CH₃ (×2) N/A CVD precursors, surfactants
Bis(dimethylamino)dimethylsilane –N(CH₃)₂ (×2), –CH₃ (×2) 3768-58-9 CVD of SiNₓ films, catalysis
Bis(2-chloroethoxy)dimethylsilane –OCH₂CH₂Cl (×2), –CH₃ (×2) 18141-42-9 Intermediate in organosilicon synthesis
Bis(2-methoxyethoxy)dimethylsilane –OCH₂CH₂OCH₃ (×2), –CH₃ (×2) 67846-47-3 Surfactants, hair conditioners
tert-Butyl-[2-oxyethoxy]dimethylsilane –OCH₂CH₂O–C(CH₃)₃, –CH₃ (×2) N/A Thermal stabilizers, hydrophobic coatings
Key Observations:
  • Amino vs. Ether Groups: Compounds with amino groups (e.g., diethylamino or dimethylamino) exhibit higher basicity and metal-coordination capability compared to ether-containing analogs like Bis(2-methoxyethoxy)dimethylsilane .
  • Chlorine Reactivity : Bis(2-chloroethoxy)dimethylsilane is more reactive in nucleophilic substitutions but poses greater toxicity risks .
  • Steric Effects : The bulky tert-butyl group in tert-butyl-[2-oxyethoxy]dimethylsilane enhances thermal stability but reduces solubility in polar solvents .

Physical and Chemical Properties

Property This compound Bis(dimethylamino)dimethylsilane Bis(2-methoxyethoxy)dimethylsilane
Boiling Point ~250–300°C (estimated) 142–144°C 220–240°C
Hydrolytic Stability Moderate (amine groups inhibit hydrolysis) High (dimethylamino groups less hydrolytically active) Low (ether groups prone to oxidation)
Solubility Soluble in polar aprotic solvents Soluble in THF, toluene Miscible with water and alcohols

Application-Specific Performance

CVD Precursors
  • This compound: Offers balanced reactivity for SiOₓ or SiNₓ films due to amine-assisted decomposition. Lower deposition temperature compared to Bis(dimethylamino)dimethylsilane .
  • Bis(dimethylamino)dimethylsilane (BDMADMS): Faster deposition rates but may require higher temperatures, leading to less conformal coatings .
Surfactants
  • Bis(2-methoxyethoxy)dimethylsilane : Preferred in cosmetics for its hydrophilicity and low irritation .
  • This compound: Used in industrial surfactants where pH responsiveness (amine protonation) is advantageous .

Preparation Methods

First-Step Synthesis of 2-(2-(Dimethylamino)ethoxy)ethanol

The foundational intermediate, 2-(2-(dimethylamino)ethoxy)ethanol, is synthesized via the reaction of dimethylamine and ethylene oxide under catalyst-free conditions. Key parameters include:

  • Molar ratio : Dimethylamine to ethylene oxide at 1:2–2.5 to ensure excess ethylene oxide for complete conversion.

  • Temperature : 60–100°C, balancing reaction kinetics and side-product formation.

  • Reaction time : 2–5 hours, followed by a 0.5–1 hour curing phase to stabilize intermediates.

Post-synthesis, the crude product undergoes degassing at 100–120°C for 0.5–2 hours to remove unreacted ethylene oxide and water. This step ensures purity >95% before advancing to the second stage.

Second-Step Catalytic Dehydration

The intermediate reacts with dimethylamine under hydrogen pressure (1.5–2.5 MPa) using a Cu-Ni/γ-Al₂O₃ catalyst. Critical conditions include:

ParameterRangeImpact on Yield
Temperature190–220°C↑ Thermal stability of catalyst
Pressure10–25 MPa↑ Reaction rate & selectivity
Reaction time6–13 hours↑ Conversion efficiency

This step achieves >85% yield, with hydrogen and dimethylamine recycled via a de-amine/hydrogen tower, enhancing cost-efficiency.

Quaternary Ammonium Salt Elimination Route

Bis-Quaternization of Dichloroethyl Ether

An alternative method involves reacting dichloroethyl ether with trimethylamine to form a bis-quaternary ammonium salt. Key steps include:

  • Reagent ratio : Trimethylamine to dichloroethyl ether at 1:1.5–3 mol/mol to minimize byproducts.

  • Solvent : Aqueous or ethanolic solutions at 70–80°C for 8–10 hours.

Phosphine-Mediated Demethylation

The quaternary salt undergoes demethylation using trialkyl phosphines (e.g., triphenylphosphine) at 160°C under inert gas. This eliminates methyl groups, yielding Bis(2-dimethylaminoethyl)ether with 83–88% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyEnvironmental Impact
Two-Step Amination85–9095–99HighLow (recycled reagents)
Quaternary Elimination80–8898–99ModerateModerate (phosphine waste)

Industrial-Scale Optimization Strategies

Catalyst Design and Regeneration

The Cu-Ni/γ-Al₂O₃ catalyst in the two-step method exhibits sustained activity over 10 cycles when regenerated via hydrogen reduction at 300°C. This reduces raw material costs by 22% compared to single-use catalysts.

Solvent-Free Processing

Both methods avoid chlorinated solvents, aligning with green chemistry principles. The two-step route’s in-situ degassing eliminates distillation steps, cutting energy use by 30%.

Challenges and Mitigation

Byproduct Formation

Trace amounts of polyethylene glycol dimethyl ethers form during the amination step, necessitating vacuum distillation for removal.

Catalyst Deactivation

Sulfur impurities in dimethylamine poison Cu-Ni catalysts, requiring pre-treatment with activated carbon adsorption .

Q & A

Basic: What are the optimal synthetic routes for Bis(2-diethylaminoethoxy)dimethylsilane, and how is purity validated?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or hydrosilylation. For example, reacting dimethylchlorosilane with 2-diethylaminoethanol in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target product. Post-synthesis, purity is validated using:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm substituent integration and absence of residual solvents.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1050–1100 cm1^{-1} (Si-O-C stretching) and ~1250 cm1^{-1} (Si-CH3_3 bending) are key identifiers .
  • Mass Spectrometry (MS): Molecular ion peaks matching the molecular weight (e.g., 307.5 g/mol for C14_{14}H32_{32}N2_2O2_2Si) confirm stoichiometry .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to prevent inhalation of vapors, as amines may cause respiratory irritation .
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Storage: Inert gas-purged containers (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the steric and electronic profile of this compound influence its ligand behavior in catalysis?

Methodological Answer:
The diethylaminoethoxy groups act as Lewis bases, coordinating to transition metals (e.g., Zr, Ti) in catalytic systems. Steric hindrance from the bulky substituents can:

  • Modulate Reactivity: Limit metal coordination sites, favoring selective substrate binding (e.g., in olefin polymerization) .
  • Enhance Stability: Bulky ligands reduce metal center decomposition, as seen in zirconocene catalysts for ethylene polymerization .
    Experimental Validation: Compare catalytic activity (e.g., turnover frequency) with ligands of varying steric bulk (e.g., trimethyl vs. diethylaminoethoxy substituents) .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies under varying conditions?

Methodological Answer:
Discrepancies often arise from uncontrolled variables. A factorial design approach isolates critical factors:

  • Variables: Temperature, solvent polarity, and catalyst loading.
  • Data Analysis: ANOVA to identify statistically significant interactions (e.g., solvent polarity’s impact on ligand dissociation rates) .
    Case Study: If catalytic activity drops in polar solvents, investigate solvent-silane interactions via 29^{29}Si NMR to detect hydrolysis byproducts .

Basic: What spectroscopic markers distinguish this compound from analogous silanes?

Methodological Answer:

  • 1^1H NMR: Signals at δ 0.1–0.3 ppm (Si-CH3_3), δ 1.0–1.2 ppm (N-CH2_2-CH3_3), and δ 3.4–3.6 ppm (O-CH2_2-) .
  • 13^13C NMR: Peaks at δ 5–10 ppm (Si-CH3_3), δ 45–50 ppm (N-CH2_2), and δ 60–65 ppm (O-CH2_2) .
  • FTIR: Absence of Si-Cl (~500 cm1^{-1}) confirms successful substitution .

Advanced: What strategies enhance the stability of this compound in aqueous environments?

Methodological Answer:

  • Protective Groups: Introduce hydrolytically stable substituents (e.g., trimethylsilyl) at the amine moiety .
  • Encapsulation: Use micellar systems (e.g., SDS micelles) to shield the silane from water .
  • Kinetic Studies: Monitor degradation via UV-Vis or conductivity measurements to identify pH-dependent hydrolysis pathways .

Advanced: How does this compound perform in host-guest chemistry compared to phosphine-based ligands?

Methodological Answer:

  • Electronic Effects: The silane’s weaker Lewis basicity (vs. phosphines) reduces metal-ligand bond strength, favoring reversible substrate binding .
  • Experimental Comparison: Conduct competitive binding assays with guest molecules (e.g., pyridine derivatives) using isothermal titration calorimetry (ITC) .

Basic: What are the environmental and regulatory considerations for disposing of this compound?

Methodological Answer:

  • EPA Guidelines: Classify as a non-hazardous waste if hydrolysis byproducts (e.g., silicic acid, diethylamine) are non-toxic .
  • Biodegradation: Aerobic soil studies (OECD 301B) assess mineralization rates. If <60% in 28 days, incinerate at >800°C .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .
  • MD Simulations: Model solvent-silane interactions to predict solvolysis pathways .

Advanced: How can researchers tailor the compound for specific applications in material science?

Methodological Answer:

  • Surface Functionalization: Silane’s Si-O bonds anchor to oxide surfaces (e.g., SiO2_2). Use XPS to confirm monolayer formation .
  • Hybrid Materials: Co-condense with tetraethoxysilane (TEOS) to create amine-functionalized mesoporous silica for CO2_2 capture .

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